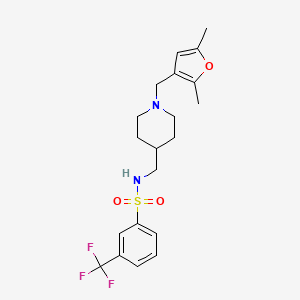
N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "N-((1-((2,5-dimethylfuran-3-yl)methyl)piperidin-4-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide" is a complex molecule that likely exhibits a range of biological activities due to the presence of multiple functional groups such as the piperidine ring, benzenesulfonamide moiety, and trifluoromethyl group. These structural features are common in various pharmacologically active compounds, as evidenced by the synthesis and evaluation of benzenesulfonamides as inhibitors of enzymes like phospholipase A2 and carbonic anhydrases .
Synthesis Analysis
The synthesis of related benzenesulfonamide derivatives typically involves the condensation of appropriate sulfonamide precursors with other chemical entities possessing nucleophilic sites. For instance, the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was achieved through the reaction of piperidin-4-yl-diphenyl-methanol with p-chlorobenzene sulfonyl chloride in the presence of a base . This method could potentially be adapted for the synthesis of the compound by incorporating the appropriate furan and piperidine derivatives.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives has been characterized using spectroscopic techniques and X-ray crystallography. For example, the crystal structure of a related compound, 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, revealed a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . Similar structural analyses would be necessary to determine the conformation and geometry of "this compound".
Chemical Reactions Analysis
Benzenesulfonamides can participate in various chemical reactions, particularly as intermediates in the formation of glycosidic linkages and as inhibitors in enzyme-catalyzed processes. The reactivity of the sulfonamide group can be harnessed in the formation of glycosyl triflates, which are key intermediates in glycoside synthesis . Additionally, the presence of substituents such as the trifluoromethyl group can influence the electronic properties of the molecule, potentially affecting its reactivity and interaction with biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamide derivatives are influenced by their molecular structure. The presence of a piperidine ring, for example, can impart basicity to the molecule, while the trifluoromethyl group can contribute to the lipophilicity and metabolic stability of the compound. These properties are crucial in determining the pharmacokinetic and pharmacodynamic profiles of the molecule. The crystallographic data of related compounds provide insights into their solid-state properties, such as molecular packing and intermolecular interactions, which can affect their solubility and stability .
Scientific Research Applications
Synthesis of Novel Compounds
Benzenesulfonamides have been utilized as building blocks for synthesizing a wide range of novel compounds, including triazepines, pyrimidines, and azoles, which exhibit significant antifungal activity (Khodairy, Ali, & El-wassimy, 2016). This demonstrates the potential of benzenesulfonamide derivatives in developing new antifungal agents.
Biological Activities
A series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives have been synthesized and evaluated for their activity against enzymes like acetylcholinesterase and butyrylcholinesterase, showing promising results (Khalid et al., 2014). This highlights their potential in developing treatments for conditions like Alzheimer's disease.
Anticancer and Enzyme Inhibition
Compounds incorporating benzenesulfonamide and triazine moieties have been identified as potent inhibitors of human carbonic anhydrase IX, a target for anticancer therapy, demonstrating sub-nanomolar inhibition (Lolak et al., 2019). Such findings underscore the therapeutic potential of these compounds in cancer treatment.
Antioxidant and Enzymatic Inhibition
Benzenesulfonamides incorporating triazine structures have shown moderate antioxidant activity and significant inhibition against enzymes related to neurodegenerative diseases and pigmentation disorders (Lolak et al., 2020). This points towards their utility in developing treatments for Alzheimer's, Parkinson's, and skin conditions.
Antimicrobial Activity
Derivatives of benzenesulfonamide have been synthesized with significant antimicrobial activity against various bacterial strains, indicating their potential as novel antimicrobial agents (Desai, Makwana, & Senta, 2016).
properties
IUPAC Name |
N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N2O3S/c1-14-10-17(15(2)28-14)13-25-8-6-16(7-9-25)12-24-29(26,27)19-5-3-4-18(11-19)20(21,22)23/h3-5,10-11,16,24H,6-9,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTXRTGFNXWBRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[4-(Difluoromethoxy)-3-ethoxyphenyl]methyl}(methyl)amine](/img/structure/B3006629.png)
![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 3,4,5,6-tetrachloropyridine-2-carboxylate](/img/structure/B3006632.png)

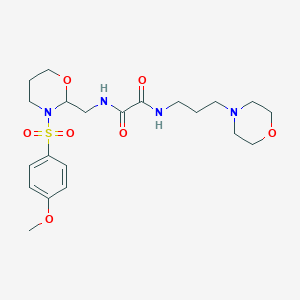

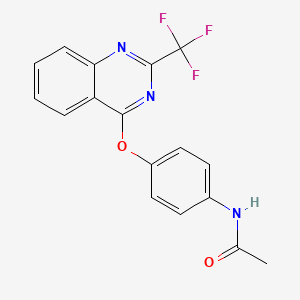
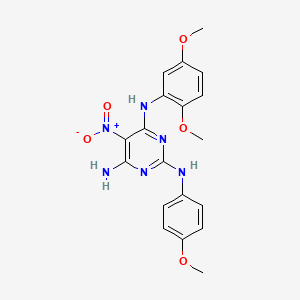
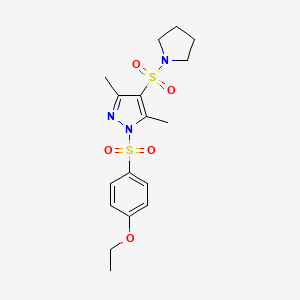
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(5-chloro-2,4-dimethoxyphenyl)acetamide](/img/no-structure.png)

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)

![1-benzyl-2-((benzyloxy)methyl)-1H-imidazo[4,5-c]pyridine](/img/structure/B3006651.png)
